molecular formula C13H16N2O3 B2873161 3-(4-Methoxybenzyl)-5,5-dimethylimidazolidine-2,4-dione CAS No. 220615-80-5

3-(4-Methoxybenzyl)-5,5-dimethylimidazolidine-2,4-dione

Cat. No.: B2873161
CAS No.: 220615-80-5
M. Wt: 248.282
InChI Key: WIEMNXSYXMUNOG-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzyl)-5,5-dimethylimidazolidine-2,4-dione is a hydantoin derivative characterized by a 5,5-dimethylimidazolidine-2,4-dione core substituted with a 4-methoxybenzyl group at the N3 position. This compound belongs to a broader class of hydantoins, which are heterocyclic organic compounds with diverse pharmacological and industrial applications, including antimicrobial, anticonvulsant, and polymer-stabilizing properties .

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-13(2)11(16)15(12(17)14-13)8-9-4-6-10(18-3)7-5-9/h4-7H,8H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEMNXSYXMUNOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxybenzyl)-5,5-dimethylimidazolidine-2,4-dione typically involves the reaction of 4-methoxybenzylamine with 5,5-dimethylhydantoin under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as sodium hydride (NaH). The reaction mixture is stirred at a controlled temperature to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxybenzyl)-5,5-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(4-Methoxybenzyl)-5,5-dimethylimidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methoxybenzyl)-5,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The hydantoin core (5,5-dimethylimidazolidine-2,4-dione) is highly modular, allowing substitutions at the N1, N3, or C5 positions. Key analogs and their substituent-driven differences are summarized below:

Compound Name Substituent at N3 Additional Functionalization Key Properties/Applications Reference
3-(4-Methoxybenzyl)-5,5-dimethylimidazolidine-2,4-dione 4-Methoxybenzyl None Hypothetical antimicrobial, polymer applications (inferred)
3-(4-Chlorobenzyl)-5,5-dimethylimidazolidine-2,4-dione (18) 4-Chlorobenzyl None Msr(A) efflux pump inhibitor in S. epidermidis
3-(2,4-Dichlorobenzyl)-5,5-dimethyl derivatives (e.g., 20) 2,4-Dichlorobenzyl Piperazine or epoxypropyl groups Hypotensive agents, α1-adrenoceptor selectivity
3-(4-Nitrobenzyl)-5,5-dimethylimidazolidine-2,4-dione 4-Nitrobenzyl None Antimicrobial potential (inferred)
1-(Hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione Hydroxymethyl at N1 None Solubility modifier, polymer precursor
3-Poly(vinylbenzyl)-5,5-dimethylimidazolidine-2,4-dione Poly(vinylbenzyl) at N3 Chlorinated for biocidal activity Antibacterial nanofibers for water purification

Key Observations :

  • Electron-withdrawing vs. electron-donating groups : Chloro and nitro substituents (e.g., compounds 18, 20) enhance biological activity (e.g., antimicrobial, hypotensive) due to increased electrophilicity . The 4-methoxy group (electron-donating) may reduce reactivity but improve solubility.
  • Bulkier substituents : Piperazine or polymer chains (e.g., compound 12) improve receptor binding or material stability .

Key Trends :

  • Lower yields for dichloro-substituted derivatives (e.g., compound 20: 39%) due to steric hindrance .
  • Microwave synthesis improves efficiency for piperazine-linked analogs (e.g., compound 12: 89% yield) .
Pharmacological Activity
  • Hypotensive Agents: Piperazine-linked dichlorobenzyl derivatives (e.g., compound 10) show potent α1-adrenoceptor antagonism (IC50: ~10 nM) and subtype selectivity .
  • Antimicrobial Activity: 3-(4-Chlorobenzyl)-derivative (18) inhibits S. epidermidis Msr(A) efflux pump (MIC: 8 µg/mL) . Chlorinated poly(vinylbenzyl) nanofibers exhibit biocidal effects against E. coli and S. aureus .

Biological Activity

3-(4-Methoxybenzyl)-5,5-dimethylimidazolidine-2,4-dione is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by a unique structure that includes a methoxybenzyl group and two methyl groups in the imidazolidine ring. The synthesis typically involves the reaction of 4-methoxybenzylamine with 5,5-dimethylhydantoin in the presence of solvents like tetrahydrofuran (THF) and bases such as sodium hydride (NaH) .

Antimicrobial Properties

Research indicates that derivatives of imidazolidine-2,4-dione compounds exhibit antimicrobial activity. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that this compound may possess comparable properties . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies. For instance, analogs of related compounds have shown significant cytotoxic effects against prostate cancer cell lines (PC3), with some exhibiting low IC50 values indicative of high potency . The mechanism behind this activity is believed to involve apoptosis induction and cell cycle arrest.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Apoptosis Induction : It has been suggested that the compound triggers apoptotic pathways in cancer cells, promoting programmed cell death .
  • Cell Cycle Arrest : Studies indicate that it may cause cell cycle arrest at specific phases (e.g., S-phase), which is crucial for its anticancer effects .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialModerate
AnticancerHigh
Apoptosis InductionConfirmed
Cell Cycle ArrestConfirmed

Notable Research Findings

  • Cytotoxicity Against Cancer Cells : A study demonstrated that certain analogs exhibited significant cytotoxicity against prostate cancer cells with IC50 values as low as 0.037 μM, indicating potent activity .
  • Mechanistic Insights : The apoptosis induced by these compounds was linked to increased expression of pro-apoptotic factors like Bax and Caspase-3 while inhibiting anti-apoptotic factors such as BCL2 .
  • Bioavailability Considerations : The compound's structure aligns well with Lipinski’s Rule of Five, suggesting favorable pharmacokinetic properties for oral bioavailability .

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